molecular formula C33H49N3O7S2 B1663527 Nelfinavir mesylate CAS No. 159989-65-8

Nelfinavir mesylate

Katalognummer: B1663527
CAS-Nummer: 159989-65-8
Molekulargewicht: 663.9 g/mol
InChI-Schlüssel: NQHXCOAXSHGTIA-SKXNDZRYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nelfinavir mesylate is a potent and specific HIV-1 protease inhibitor (PI) approved in 1997 for treating HIV infection. It disrupts viral replication by binding to the protease enzyme, preventing the cleavage of viral polyproteins into functional components, thereby producing non-infectious virions . Its bioavailability increases to 70–80% when taken with food, and it undergoes hepatic metabolism via cytochrome P450 (CYP) 2C19 and 3A4, producing the active metabolite M8 (nelfinavir hydroxy-tert-butylamide) .

Beyond HIV, this compound has shown promise in preclinical studies for treating lung fibrosis by inhibiting TGFβ1-mediated fibrotic pathways , SARS-CoV-2 via protease and spike protein inhibition (EC50 = 2.89 µM) , and other viruses like adenovirus and Japanese encephalitis virus .

Eigenschaften

IUPAC Name

(3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHXCOAXSHGTIA-SKXNDZRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

159989-64-7 (Parent)
Record name Nelfinavir Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

663.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 4,500 mg/L at 25 °C, Solubility (mg/g): 70 in glycerin; >100 in propylene glycol; >200 in PEG 400, Very soluble in methanol, ethanol, and acetonitrile. Practically insoluble in soybean oil, mineral oil.
Record name NELFINAVIR MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white amorphous powder

CAS No.

159989-65-8
Record name Nelfinavir mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159989-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nelfinavir Mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159989658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nelfinavir Methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NELFINAVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98D603VP8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NELFINAVIR MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vorbereitungsmethoden

Traditional Synthetic Routes

The synthesis of Nelfinavir Mesylate historically involved multi-step organic reactions, as outlined in early patents and peer-reviewed literature. A foundational approach, described in International Publication WO 95/09843, involves the condensation of a perhydroisoquinoline derivative with a benzoyl-protected intermediate, followed by deprotection and salt formation. Key steps include:

  • Formation of the Perhydroisoquinoline Core : Reacting 3-t-butylcarboxamide perhydroisoquinoline (Formula III) with a protected amino acid derivative (Formula II) under basic conditions to yield a protected intermediate (Formula IV).
  • Deprotection and Coupling : Sequential removal of protecting groups using agents such as sodium hydroxide, followed by condensation with 3-O-protected-2-methylbenzoyl chloride (Formula VI) to form the protected Nelfinavir backbone.
  • Final Deprotection and Salt Formation : Acidic hydrolysis of the remaining protecting groups and subsequent treatment with methanesulphonic acid to yield this compound.

This method, while effective, often produced amorphous this compound, necessitating further refinement to enhance crystallinity and stability.

Novel Crystalline Form Synthesis (Form I)

A significant advancement in this compound preparation was the discovery of crystalline Form I , characterized by superior thermal stability and solubility profiles compared to amorphous forms. The patent WO2006120525A2 details the synthesis of Form I through the following steps:

Solvent Selection and Dissolution

Nelfinavir free base is dissolved in organic solvents such as acetone, ethanol, or chlorinated hydrocarbons at elevated temperatures (50–100°C). Solvent choice directly impacts crystallization kinetics, with acetone demonstrating optimal solubility and nucleation properties.

Acid Addition and Crystallization

Methanesulphonic acid is introduced to the solution, initiating salt formation. The mixture is stirred at controlled temperatures (25–55°C) to promote gradual crystallization. Active carbon may be added to adsorb impurities, followed by filtration to obtain a clear solution.

Isolation and Drying

The crystalline product is isolated via solvent removal through vacuum distillation or filtration. Post-crystallization drying at 80°C under vacuum ensures residual solvent elimination, yielding Form I with ≥99.5% purity by HPLC.

Characterization of Form I
  • X-ray Diffraction (XRD) : Distinct peaks at 2θ angles of 8.2°, 12.5°, and 16.7° confirm crystalline structure.
  • Differential Scanning Calorimetry (DSC) : A sharp endotherm at 128°C corresponds to the melting point.
  • Infrared Spectroscopy (IR) : Peaks at 1650 cm⁻¹ (amide C=O) and 1150 cm⁻¹ (sulfonate S=O) validate chemical integrity.

Process Optimization and Scale-Up

One-Pot Synthesis

Recent innovations emphasize in-situ reaction sequences to minimize intermediate isolation. For example, WO2006120525A2 describes a one-pot process where protected intermediates (Formulas IV–VI) are sequentially reacted without isolation, reducing processing time and impurity generation.

Solvent Recycling

Ethanol and acetone are recovered via distillation under vacuum, aligning with green chemistry principles. This reduces raw material costs by ~30% in pilot-scale batches.

Critical Process Parameters (CPPs)

  • Temperature Control : Maintaining 50–55°C during acid addition prevents premature crystallization.
  • Stirring Rate : 200–300 RPM ensures homogeneous mixing without particle attrition.

Analytical Characterization Techniques

Table 1: Comparative Analysis of this compound Forms

Property Amorphous Form Crystalline Form I
Purity (HPLC) 95–98% ≥99.5%
Melting Point N/A 128°C
Solubility (mg/mL) 0.15 0.45
Stability Hygroscopic Non-hygroscopic

Data derived from WO2006120525A2 and Journal of Organic Chemistry.

Formulation Strategies for Enhanced Bioavailability

Spray-Dried Particles

Kamboj et al. (2019) utilized a Quality by Design (QbD) approach to develop spray-dried this compound particles. Key parameters included:

  • Inlet Temperature : Optimized at 120°C to balance particle formation and drug degradation.
  • Drug Loading : 25% w/w achieved optimal flowability and dissolution.
Table 2: Spray-Drying Process Outcomes
Parameter Value Bioavailability Increase
Particle Size 2–5 µm 2.3-fold vs. crystalline
Dissolution (t90) 15 minutes
Cmax (rat plasma) 4.2 µg/mL

Data from Kamboj et al..

Comparative Analysis of Preparation Methods

Yield and Efficiency

  • Traditional Synthesis : 65–70% yield; requires multiple purification steps.
  • Crystalline Form I : 85–90% yield; streamlined crystallization reduces processing time.
  • Spray-Drying : 95% yield; high throughput but dependent on equipment calibration.

Industrial Applicability

Crystalline Form I is preferred for tablet formulations due to its non-hygroscopic nature, while spray-dried particles are suited for pediatric suspensions.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nelfinavirmesylat unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

    Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄).

    Substitution: Häufige Reagenzien umfassen Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Hydroxidionen).

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

HIV Treatment:
Nelfinavir mesylate (Viracept) is widely recognized as a potent inhibitor of HIV-1 protease, with a Ki value of 2 nM in vitro. It plays a critical role in antiretroviral therapy (ART) for HIV-infected patients, contributing to viral load reduction and improved immune function .

COVID-19:
Recent studies have indicated that nelfinavir may also be effective against SARS-CoV-2, the virus responsible for COVID-19. Research demonstrated that nelfinavir significantly inhibited the cell fusion mediated by the spike glycoprotein of SARS-CoV-2 at concentrations as low as 10 μM . In animal models, prophylactic treatment with nelfinavir resulted in reduced viral loads and improved clinical outcomes . A clinical study involving treatment-naive patients showed that nelfinavir shortened the duration of viral shedding by an average of 5.5 days compared to control groups .

Anticancer Properties

Nelfinavir has been investigated for its potential as an anticancer agent. It has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in various cancer cell lines. Notably, it selectively inhibits the growth of HER2-positive breast cancer cells through a novel mechanism involving heat shock protein 90 (HSP90) inhibition . Additionally, nelfinavir's ability to activate protein phosphatase 2 (PP2) and block MAPK signaling pathways contributes to its anticancer effects by reducing inflammation and promoting apoptosis in tumor cells .

Antifibrotic Effects

Nelfinavir has been explored as an antifibrotic agent, particularly in the context of pulmonary fibrosis associated with systemic sclerosis. Its mechanisms involve modulation of inflammatory pathways and reduction of fibrotic markers, thus presenting a potential therapeutic avenue for managing fibrosis-related conditions .

Antimicrobial Activity

Beyond viral infections, nelfinavir exhibits antimicrobial properties against various pathogens, including those responsible for malaria and tuberculosis. This broad-spectrum activity suggests that nelfinavir may serve as a candidate for repurposing in treating other infectious diseases .

Table: Summary of Key Applications of this compound

Application AreaDescriptionKey Findings
Antiviral Treatment for HIV and SARS-CoV-2Effective against HIV-1; inhibits SARS-CoV-2 cell fusion at low concentrations
Anticancer Induces apoptosis in cancer cellsSelectively inhibits HER2-positive breast cancer cell growth; induces ER stress
Antifibrotic Reduces fibrosis in pulmonary conditionsModulates inflammatory pathways; potential treatment for systemic sclerosis
Antimicrobial Activity against malaria and tuberculosisExhibits broad-spectrum antimicrobial effects; potential for repurposing

Wirkmechanismus

Nelfinavir mesylate exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By binding to the active site of the protease enzyme, this compound prevents this cleavage, resulting in the formation of immature, non-infectious viral particles . Additionally, this compound has been shown to induce endoplasmic reticulum stress, autophagy, and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of HIV Protease Inhibitors

Parameter This compound Saquinavir Ritonavir Indinavir
Bioavailability 20–80% (↑ with food) 4% (poor without boosting) 60–70% (↑ with fatty meals) 65% (fasting reduces absorption)
Dosing Frequency 750 mg TID or 1250 mg BID 1000 mg TID (unboosted) 600 mg BID 800 mg TID
Adverse Effects Diarrhea (20–30%), nausea GI intolerance, hyperlipidemia Severe GI effects, hyperlipidemia Nephrolithiasis, hyperbilirubinemia
Resistance Profile D30N mutation common L90M mutation Multiple mutations V82A/F/T mutations
Role in Therapy First-line in pediatric and intolerant patients Requires boosting Primarily used as a pharmacokinetic enhancer Limited by nephrotoxicity
  • Efficacy : Nelfinavir demonstrates sustained viral suppression (HIV RNA <500 copies/mL) and CD4+ count increases comparable to ritonavir and indinavir but superior to saquinavir, which has lower bioavailability .
  • Drug Interactions: Unlike ritonavir (a strong CYP3A4 inhibitor), nelfinavir has moderate CYP3A4 inhibition, reducing interaction risks with drugs like rifabutin or non-nucleoside reverse transcriptase inhibitors .

Comparison with Broad-Spectrum Antiviral Agents

This compound exhibits off-target antiviral activity, distinguishing it from traditional HIV-focused PIs:

Table 2: Antiviral Activity Against Emerging Viruses

Virus This compound (EC50) Comparator (EC50) Mechanism of Action
SARS-CoV-2 2.89 µM Remdesivir: 1.00 µM Inhibits 3CLpro protease and S2-mediated fusion
Adenovirus (HAdV-C2) Inhibits multi-round plaque formation N/A Blocks late-stage viral assembly
Japanese Encephalitis Reduces viral replication N/A Unknown; potential off-target effects on viral glycoproteins
  • COVID-19 : Nelfinavir outperforms boceprevir (IC50 = 3.3 µM vs. 50.1 µM) in inhibiting SARS-CoV-2 3CLpro and reduces viral load in hamster models .

Lung Fibrosis

This compound inhibits TGFβ1 and mTOR pathways in fibroblasts, reducing collagen deposition by 40–60% in murine models . This positions it as a repurposing candidate for systemic sclerosis.

Oncology

By inducing endoplasmic reticulum stress and autophagy, nelfinavir enhances chemotherapy efficacy in cancers like glioblastoma, unlike traditional PIs .

Biologische Aktivität

Nelfinavir mesylate, commonly known as Viracept, is an antiretroviral medication primarily used in the treatment of HIV/AIDS. It belongs to the class of protease inhibitors and has gained attention for its antiviral properties beyond HIV, including potential efficacy against other viral infections such as SARS-CoV-2. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, antiviral mechanisms, and clinical applications.

Pharmacokinetics

Nelfinavir is metabolized predominantly by cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19. The pharmacokinetic profile of nelfinavir has been extensively studied in various populations:

  • Absorption : Nelfinavir is well absorbed orally, with a bioavailability that can be affected by food intake. A population pharmacokinetic analysis indicated significant inter-individual variability in drug clearance rates among patients .
  • Metabolism : The drug undergoes extensive hepatic metabolism, with CYP3A4 being the primary enzyme involved. Genetic polymorphisms in CYP2C19 can lead to variations in drug metabolism, affecting therapeutic outcomes .
  • Excretion : Nelfinavir and its metabolites are primarily excreted via feces, with renal elimination being minimal .

Antiviral Mechanisms

Nelfinavir functions as a potent inhibitor of the HIV-1 protease enzyme, which is crucial for viral replication. Its mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyproteins into functional proteins necessary for viral assembly and maturation.

Table 1: Antiviral Potency Against Various Viruses

VirusEC50 (µM)Reference
HIV-10.014
SARS-CoV-22.93
HAdV-C2Not specified

HIV Treatment

Nelfinavir has demonstrated significant efficacy in reducing viral loads in HIV-infected patients. In clinical trials, it was shown to effectively lower plasma HIV RNA levels when used in combination with other antiretroviral drugs such as zidovudine .

SARS-CoV-2 Research

Recent studies have explored nelfinavir's potential against SARS-CoV-2. In a study involving rhesus macaques infected with SARS-CoV-2, nelfinavir treatment resulted in:

  • Reduced Viral Load : Significant reductions in viral loads were observed in nasal and rectal swabs compared to control groups .
  • Shortened Duration of Viral Shedding : Patients treated with nelfinavir exhibited a median reduction of 5.5 days in the time to convert to negative throat swabs compared to controls .

Case Studies

One notable case involved a cohort of treatment-naive patients randomized to receive either nelfinavir or a control treatment. Results indicated that those receiving nelfinavir experienced faster clinical recovery and reduced viral shedding duration .

Q & A

Q. What is the molecular mechanism of nelfinavir mesylate as an HIV-1 protease inhibitor?

this compound inhibits HIV-1 protease by binding to the enzyme's active site, preventing cleavage of the viral gag-pol polyprotein. This results in the production of noninfectious, immature virions. Structural studies reveal that the thiophenyl ether and phenol-amide groups of nelfinavir interact with the S1 and S2 subsites of the protease, respectively, stabilizing the enzyme-inhibitor complex (Ki = 2 nM) . Experimental validation involves crystallography, enzymatic assays, and antiviral activity assessments in CEM-SS or MT-2 cell lines infected with HIV-1 strains (e.g., RF or IIIB) .

Q. How can researchers quantify this compound in pharmaceutical formulations or biological samples?

Validated analytical methods include:

  • UV-Visible spectrophotometry : Differential absorbance measurements at specific wavelengths (e.g., 245 nm) for tablet dosage forms, requiring calibration curves and cross-validation with HPLC .
  • High-performance thin-layer chromatography (HPTLC) : Stability-indicating methods using silica gel plates and mobile phases like ethyl acetate-methanol-ammonia (85:10:5 v/v), with densitometric detection at 254 nm .
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : For plasma metabolite quantification (e.g., parent drug, M8, and M1 metabolites), with sensitivity down to 0.09 μM .

Q. What pharmacokinetic factors should be considered when designing in vivo studies with this compound?

Key parameters include:

  • Bioavailability : Ranges from 20–80%, enhanced with high-fat meals due to improved solubility .
  • Dosing regimens : 750 mg three times daily (TID) in adults achieves steady-state plasma concentrations of 1–4 μM, while pediatric doses (20–30 mg/kg TID) require weight-based adjustments .
  • Metabolism : Hepatic CYP3A4-mediated oxidation produces active metabolites (e.g., M8, EC50 = 34 nM against HIV-1 RF), which contribute to antiviral efficacy .
  • Half-life : 3–5 hours, necessitating frequent dosing to maintain therapeutic levels .

Advanced Research Questions

Q. How does this compound resistance develop in HIV-1, and what methods identify resistant strains?

Resistance primarily arises via the D30N mutation in HIV-1 protease, which reduces nelfinavir binding without cross-resistance to other protease inhibitors (e.g., indinavir, saquinavir). Advanced methods include:

  • Genotypic analysis : Sanger or next-generation sequencing of plasma HIV-1 RNA to detect D30N and secondary mutations (e.g., L90M) .
  • Phenotypic assays : Recombinant virus assays (e.g., PhenoSense™) to measure fold-changes in IC50 values, confirming susceptibility to other protease inhibitors .
  • Structural modeling : Molecular dynamics simulations to assess how D30N alters protease-inhibitor interactions .

Q. What experimental designs optimize this compound in combination therapies for HIV-1?

Synergistic combinations are identified through:

  • Universal response surface analysis : Quantitative assessment of drug interactions (e.g., nelfinavir + zidovudine/lamivudine shows additive to synergistic effects) .
  • Dose-ranging clinical trials : Phase III studies (e.g., Agouron Study 511) comparing 750 mg vs. 500 mg TID with reverse transcriptase inhibitors, using endpoints like viral load (<50 copies/mL) and CD4+ count changes .
  • In vitro checkerboard assays : Testing multiple drug ratios in infected cell lines to calculate combination indices (CI) .

Q. How can researchers evaluate this compound’s potential repurposing for SARS-CoV-2?

Methodologies include:

  • Cell fusion assays : Transient transfection of Vero cells with SARS-CoV-2 spike (S) glycoprotein to quantify syncytia inhibition (EC50 = 2.89 μM) .
  • Protease inhibition assays : Docking studies (e.g., AutoDock Vina) predicting nelfinavir binding to SARS-CoV-2 main protease (Mpro) or S2 subunit .
  • In vitro antiviral testing : Plaque reduction neutralization tests (PRNT) in Vero E6 cells, with remdesivir as a positive control .

Q. What strategies address contradictory data in this compound’s antiviral efficacy across studies?

For example, conflicting results in COVID-19 trials (in vitro activity vs. lack of clinical benefit):

  • Model system validation : Compare in vitro (Vero cells) vs. in vivo (human lung organoids) efficacy to assess relevance of cell fusion inhibition .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Determine if plasma concentrations (1–4 μM) achievable in humans align with in vitro EC50 values .
  • Trial design adjustments : Use earlier intervention (e.g., pre-symptomatic phase) to test antiviral effects before immune dysregulation .

Q. How do nelfinavir metabolites influence antiviral activity, and how are they characterized?

The hydroxy-t-butylamide metabolite (M8) contributes to efficacy:

  • Metabolite identification : LC-MS/MS profiling of patient plasma, detecting M8 (0.55–1.96 μM) and M1 (0.09–0.19 μM) .
  • Antiviral assays : Parallel testing of nelfinavir and M8 in HIV-1-infected CEM-SS cells (EC50 = 30 nM vs. 34 nM) .
  • Protein binding studies : Equilibrium dialysis to confirm similar plasma protein binding (~98%) for nelfinavir and M8 .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro potency and clinical outcomes (e.g., nelfinavir in COVID-19)?

  • Mechanistic vs. clinical relevance : While in vitro studies show inhibition of SARS-CoV-2 S-mediated fusion , clinical trials may fail due to late-stage immune-driven pathology. Validate findings in primary human airway epithelial cells or animal models .
  • Drug combination testing : Pair nelfinavir with immunomodulators (e.g., dexamethasone) to address both viral replication and hyperinflammation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Nelfinavir mesylate
Nelfinavir mesylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.